Cas no 2167408-96-8 (N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide)

N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide is a thiopyran-derived acrylamide compound characterized by its unique heterocyclic structure. The tetrahydro-2,2-dimethyl-2H-thiopyran moiety provides steric hindrance and potential stability, while the acrylamide group offers reactivity for further functionalization, such as polymerization or conjugate addition reactions. This compound may serve as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or specialty polymers. Its structural features, including the sulfur-containing ring and substituted acrylamide, could impart specific electronic or steric properties to downstream products. The compound's stability and reactivity profile make it a candidate for applications requiring controlled modification of thiopyran-based scaffolds.
N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide structure
2167408-96-8 structure
Product name:N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide
CAS No:2167408-96-8
MF:C10H17NOS
Molecular Weight:199.313081502914
CID:5409569

N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide 化学的及び物理的性質

名前と識別子

    • N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide
    • インチ: 1S/C10H17NOS/c1-4-9(12)11-8-5-6-13-10(2,3)7-8/h4,8H,1,5-7H2,2-3H3,(H,11,12)
    • InChIKey: VGZBKAGFNUZIDJ-UHFFFAOYSA-N
    • SMILES: C(NC1CCSC(C)(C)C1)(=O)C=C

じっけんとくせい

  • 密度みつど: 1.04±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 357.9±42.0 °C(Predicted)
  • 酸度系数(pKa): 14.26±0.40(Predicted)

N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-5322449-5.0g
N-(2,2-dimethylthian-4-yl)prop-2-enamide
2167408-96-8 95.0%
5.0g
$2443.0 2025-03-15
Enamine
EN300-5322449-0.1g
N-(2,2-dimethylthian-4-yl)prop-2-enamide
2167408-96-8 95.0%
0.1g
$741.0 2025-03-15
Enamine
EN300-5322449-2.5g
N-(2,2-dimethylthian-4-yl)prop-2-enamide
2167408-96-8 95.0%
2.5g
$1650.0 2025-03-15
Enamine
EN300-5322449-0.5g
N-(2,2-dimethylthian-4-yl)prop-2-enamide
2167408-96-8 95.0%
0.5g
$809.0 2025-03-15
Enamine
EN300-5322449-1.0g
N-(2,2-dimethylthian-4-yl)prop-2-enamide
2167408-96-8 95.0%
1.0g
$842.0 2025-03-15
Enamine
EN300-5322449-0.05g
N-(2,2-dimethylthian-4-yl)prop-2-enamide
2167408-96-8 95.0%
0.05g
$707.0 2025-03-15
Enamine
EN300-5322449-0.25g
N-(2,2-dimethylthian-4-yl)prop-2-enamide
2167408-96-8 95.0%
0.25g
$774.0 2025-03-15
Enamine
EN300-5322449-10.0g
N-(2,2-dimethylthian-4-yl)prop-2-enamide
2167408-96-8 95.0%
10.0g
$3622.0 2025-03-15

N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamide 関連文献

N-(Tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-2-propenamideに関する追加情報

N-(Tetrahydro-2,2-Dimethyl-2H-Thiopyran-4-Yl)-2-Propenamide: A Comprehensive Overview

N-(Tetrahydro-2,2-Dimethyl-2H-Thiopyran-4-Yl)-2-Propenamide, also known by its CAS number NO. 1357658968, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a thiopyran ring with an amide functional group. The thiopyran moiety, a six-membered ring containing sulfur, is a key feature of this compound and contributes to its diverse chemical properties.

Recent studies have highlighted the potential of N-(Tetrahydro-2,2-Dimethyl-2H-Thiopyran-4-Yl)-2-Propenamide in various applications, particularly in the development of bioactive molecules. Researchers have explored its ability to act as a precursor in the synthesis of more complex structures, leveraging its stability and reactivity under specific conditions. For instance, the compound has been used in the construction of heterocyclic frameworks that are relevant to drug discovery.

The synthesis of N-(Tetrahydro-2,2-Dimethyl-2H-Thiopyran-4-Yl)-2-Propenamide typically involves a multi-step process that begins with the preparation of the thiopyran ring. This is often achieved through sulfur-based cyclization reactions or via the modification of existing thioether precursors. The subsequent introduction of the amide group is carried out under controlled conditions to ensure optimal yields and purity.

One of the most intriguing aspects of this compound is its ability to undergo various transformations while maintaining structural integrity. For example, recent research has demonstrated that N-(Tetrahydro-2,2-Dimethyl-2H-Thiopyran-4-Yl)-2-Propenamide can participate in conjugate addition reactions, making it a valuable intermediate in the synthesis of enamine derivatives. These derivatives have shown promise in medicinal chemistry due to their potential as kinase inhibitors and modulators of cellular signaling pathways.

In terms of physical properties, N-(Tetrahydro-2,2-Dimethyl-2H-Thiopyran-4-Yl)-2-Propenamide exhibits a melting point that is consistent with other amide-containing compounds. Its solubility profile suggests that it is moderately soluble in common organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in solution-phase synthesis and purification techniques.

The biological activity of N-(Tetrahydro-2,2-Dimethyl-

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd